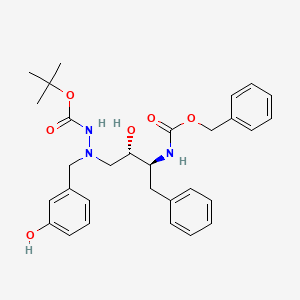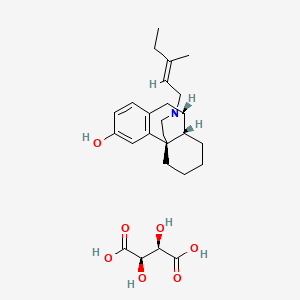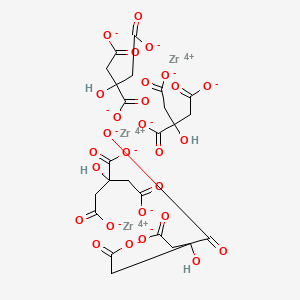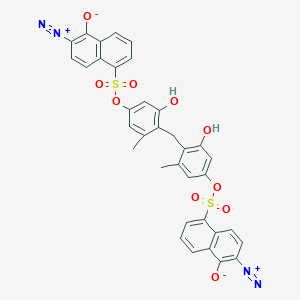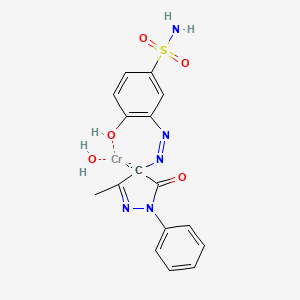
Ethanediamide, N-hydroxy-N'-(6-methyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is a chemical compound with the molecular formula C10H9N3O3S. It is known for its unique structure, which includes a benzothiazole ring and an ethanediamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 6-methyl-2-aminobenzothiazole with ethanediamide in the presence of specific reagents and conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDCl) as an activating agent . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize the benzothiazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxybenzothiazole: Similar in structure but with a methoxy group instead of a methyl group.
2-Amino-6-methylbenzothiazole: Lacks the ethanediamide moiety but shares the benzothiazole core.
4,6-Dihydroxy-2-methylpyrimidine: Contains a pyrimidine ring instead of a benzothiazole ring but exhibits similar biological activity.
Uniqueness
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is unique due to its combination of a benzothiazole ring and an ethanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
108679-65-8 |
|---|---|
Formule moléculaire |
C10H9N3O3S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
N'-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H9N3O3S/c1-5-2-3-6-7(4-5)17-10(11-6)12-8(14)9(15)13-16/h2-4,16H,1H3,(H,13,15)(H,11,12,14) |
Clé InChI |
NXAIJEATGDXWKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



